molecular formula C12H16OS B13522336 1-(4-Ethylphenyl)-2-(methylthio)propan-1-one

1-(4-Ethylphenyl)-2-(methylthio)propan-1-one

Cat. No.: B13522336
M. Wt: 208.32 g/mol
InChI Key: NAKITPYHQIQSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylphenyl)-2-(methylthio)propan-1-one is an organic compound with a complex structure It is characterized by the presence of an ethyl group attached to a phenyl ring, a methylthio group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-2-(methylthio)propan-1-one typically involves the reaction of 4-ethylbenzaldehyde with methylthiol in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Systems: For precise control of reaction conditions.

    Purification Techniques: Such as distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-2-(methylthio)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Halides or amines for substitution reactions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

1-(4-Ethylphenyl)-2-(methylthio)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2-(methylthio)propan-1-one involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Affecting their activity and function.

    Interact with Receptors: Modulating signaling pathways.

    Alter Cellular Processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Ethylphenyl)propan-1-one: Lacks the methylthio group.

    1-(4-Methylphenyl)-2-(methylthio)propan-1-one: Has a methyl group instead of an ethyl group on the phenyl ring.

    1-(4-Ethylphenyl)-2-(ethylthio)propan-1-one: Contains an ethylthio group instead of a methylthio group.

Uniqueness

1-(4-Ethylphenyl)-2-(methylthio)propan-1-one is unique due to the presence of both an ethyl group on the phenyl ring and a methylthio group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(4-ethylphenyl)-2-methylsulfanylpropan-1-one

InChI

InChI=1S/C12H16OS/c1-4-10-5-7-11(8-6-10)12(13)9(2)14-3/h5-9H,4H2,1-3H3

InChI Key

NAKITPYHQIQSQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.